4-Phenylbenzylamine physical and chemical properties
4-Phenylbenzylamine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenylbenzylamine, a versatile aromatic amine. It serves as a crucial intermediate in the synthesis of various bioactive molecules and fine chemicals, making it a compound of significant interest in pharmaceutical development, organic synthesis, and materials science.[1] This document details its properties, experimental protocols for its synthesis and purification, and analytical methods for its characterization.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of 4-Phenylbenzylamine are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₃H₁₃N | [2] |
| Molecular Weight | 183.25 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 48-53 °C | [3] |
| Boiling Point | 138 °C at 5 mmHg | |
| Density (Predicted) | 1.048 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.05 ± 0.10 | |
| Flash Point | 107 °C (224.6 °F) - closed cup | [4] |
| Solubility | Soluble in methanol (B129727) and likely soluble in other organic solvents such as ethanol (B145695), acetone, and dichloromethane; sparingly soluble in water. | [5][6] |
| CAS Number | 712-76-5 | [7] |
Spectral Data
The following table outlines the characteristic spectral data for 4-Phenylbenzylamine, which is essential for its identification and structural elucidation.
| Technique | Characteristic Peaks/Signals | Citation(s) |
| ¹H NMR | Aromatic protons (Ar-H) are expected in the range of δ 7.2-7.8 ppm. The benzylic protons (-CH₂-) typically appear as a singlet around δ 3.8-4.2 ppm. The amine protons (-NH₂) show a broad singlet which can vary in chemical shift. | [1][8] |
| ¹³C NMR | Aromatic carbons are observed in the δ 125-145 ppm region. The benzylic carbon (-CH₂) signal is expected around δ 45-50 ppm. | [9] |
| IR (Infrared) | Primary amine N-H stretching appears as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹. C=C stretching vibrations for the aromatic rings are found in the 1400-1600 cm⁻¹ range. | [4][10] |
| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z = 183. The spectrum may also show fragments corresponding to the loss of the amino group or cleavage of the benzyl (B1604629) group. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 4-Phenylbenzylamine are provided below. These protocols are intended to serve as a starting point for laboratory work.
Synthesis: Reduction of 4-Cyanobiphenyl (B145940)
4-Phenylbenzylamine can be synthesized via the reduction of 4-cyanobiphenyl. Catalytic hydrogenation is a common and effective method.
Reaction Scheme:
4-Cyanobiphenyl → 4-Phenylbenzylamine
Materials and Reagents:
-
4-Cyanobiphenyl
-
Ethanol (or Methanol), anhydrous
-
Raney Nickel (or Palladium on Carbon, 10%)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 4-cyanobiphenyl in anhydrous ethanol.
-
Carefully add a catalytic amount of Raney Nickel (as a slurry in ethanol) to the solution under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-Phenylbenzylamine.
Purification: Recrystallization
The crude product from the synthesis can be purified by recrystallization to obtain a solid of high purity.
Materials and Reagents:
-
Crude 4-Phenylbenzylamine
-
A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Transfer the crude 4-Phenylbenzylamine to an Erlenmeyer flask.
-
Add a minimal amount of a solvent in which the compound is soluble at elevated temperatures (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with stirring until the solid dissolves completely.[11]
-
If a single solvent is not ideal, a two-solvent system can be used. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol) at its boiling point. Then, add a "poor" solvent (e.g., water or heptane) dropwise until the solution becomes slightly cloudy.[12] Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath to further induce crystallization.[11]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Analysis: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of 4-Phenylbenzylamine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the analysis of benzylamine (B48309) derivatives.[2][5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (or a buffer like ammonium (B1175870) acetate) is typically used. A gradient elution may be necessary to separate impurities effectively.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance, typically around 210-220 nm or 254 nm.[2][7]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of 4-Phenylbenzylamine in the mobile phase or a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the samples into the HPLC system and record the chromatograms.
-
The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
The following diagrams illustrate the synthetic utility and a typical analytical workflow for 4-Phenylbenzylamine.
Caption: Synthetic utility of 4-Phenylbenzylamine.
Caption: Workflow for HPLC purity analysis.
Safety Information
4-Phenylbenzylamine is an irritant and should be handled with appropriate personal protective equipment.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Applications
4-Phenylbenzylamine is a valuable building block in several areas of research and development:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[1] For instance, it is used to create squaric acid asymmetric diamides of glycopeptide antibiotics and asymmetric diamides of daunomycin and carminomycin.[3][4]
-
Organic Synthesis: Its reactive amine group makes it a versatile component in the production of complex organic molecules and fine chemicals.[1]
-
Materials Science: It can be used as a modifier in polymer formulations to enhance properties such as thermal stability.[1] Additionally, it is used in the synthesis of Gd³⁺ chelates, which are employed as contrast agents in magnetic resonance imaging (MRI).[4]
References
- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
(Note: An illustrative image of the numbered structure would be placed here in a final document.)
